

Application of Thiodigalactoside in Animal Models of Fibrosis: Application Notes and Protocols

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Compound of Interest

Compound Name: *Thiodigalactoside*

Cat. No.: *B1682805*

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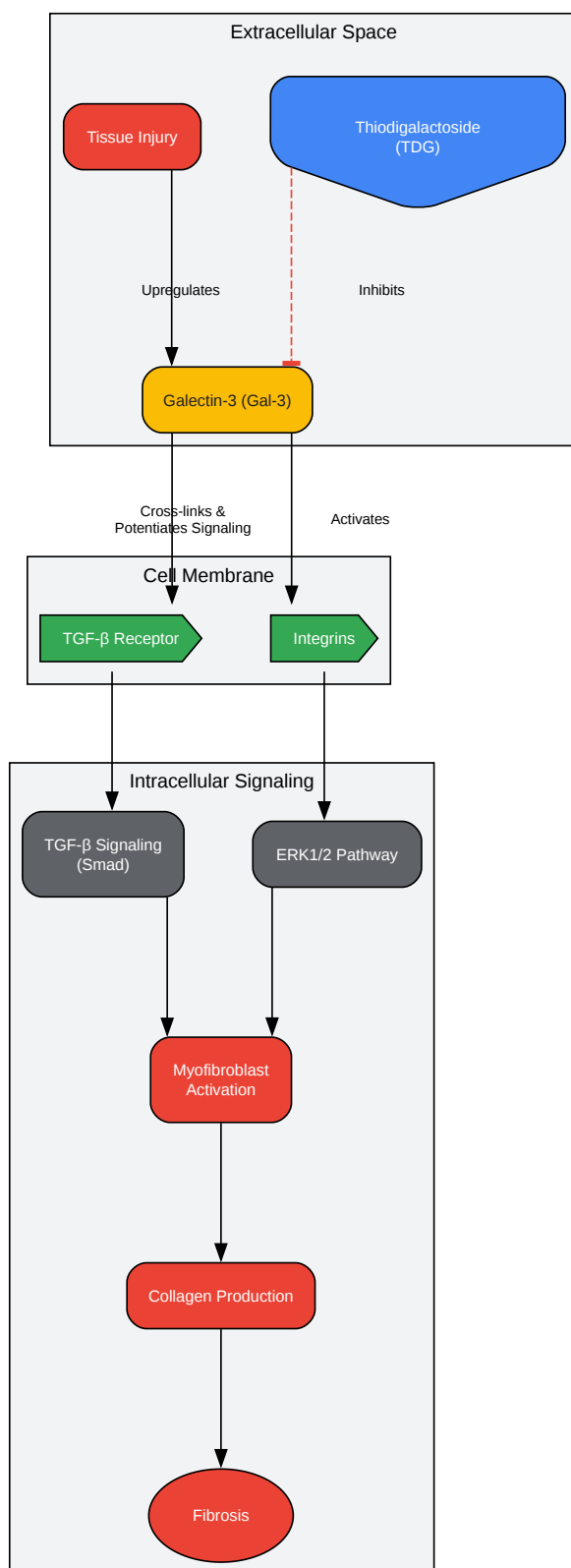
For Researchers, Scientists, and Drug Development Professionals

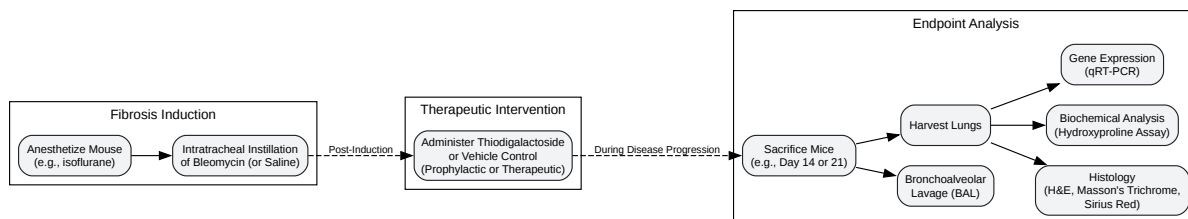
Introduction

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to scarring and loss of organ function. It is a hallmark of numerous chronic diseases affecting organs such as the lungs, liver, heart, and kidneys. Galectin-3, a β -galactoside-binding lectin, has emerged as a key player in the progression of fibrosis. It is involved in various pro-fibrotic processes, including myofibroblast activation, collagen production, and inflammation. **Thiodigalactoside** (TDG) and its derivatives are potent inhibitors of galectin-3, making them promising therapeutic agents for fibrotic diseases. This document provides detailed application notes and protocols for the use of **thiodigalactoside** and its derivatives in preclinical animal models of fibrosis.

Mechanism of Action: Thiodigalactoside as a Galectin-3 Inhibitor

Thiodigalactoside functions by competitively binding to the carbohydrate-recognition domain (CRD) of galectin-3, thereby preventing its interaction with cell surface glycans and ECM proteins. This inhibition disrupts the pro-fibrotic signaling cascade mediated by galectin-3.





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